Benzyl (1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(cyclopropyl)carbamate
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Overview
Description
Benzyl (1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(cyclopropyl)carbamate is a complex organic compound that features a piperidine ring, a benzyl group, and a cyclopropyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(cyclopropyl)carbamate typically involves multi-step organic synthesis. The process begins with the preparation of the piperidine ring, followed by the introduction of the benzyl group and the cyclopropyl carbamate moiety. Key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: Benzylation reactions are employed, often using benzyl halides in the presence of a base.
Formation of the Cyclopropyl Carbamate Moiety: This step involves the reaction of cyclopropyl isocyanate with the piperidine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Benzyl (1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(cyclopropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or piperidine derivatives.
Scientific Research Applications
Benzyl (1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(cyclopropyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Benzyl (1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(cyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a therapeutic effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (1-((S)-2-aminopropanoyl)piperidin-3-yl)(cyclopropyl)carbamate
- Benzyl (1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(cyclopropyl)carbamate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H31N3O3 |
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Molecular Weight |
373.5 g/mol |
IUPAC Name |
benzyl N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]-N-cyclopropylcarbamate |
InChI |
InChI=1S/C21H31N3O3/c1-15(2)19(22)20(25)23-12-6-9-18(13-23)24(17-10-11-17)21(26)27-14-16-7-4-3-5-8-16/h3-5,7-8,15,17-19H,6,9-14,22H2,1-2H3 |
InChI Key |
PUWWVXBVAGEQJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC(C1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N |
Origin of Product |
United States |
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